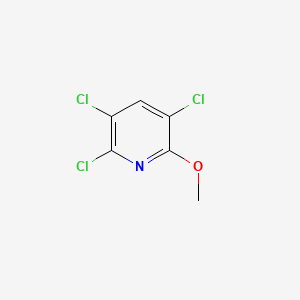

2,3,5-Trichloro-6-methoxypyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,5-trichloro-6-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3NO/c1-11-6-4(8)2-3(7)5(9)10-6/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLIVUWLXZBDMBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90185456 | |

| Record name | 2-Methoxy-3,5,6-trichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31557-34-3 | |

| Record name | 2,3,5-Trichloro-6-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31557-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-3,5,6-trichloropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031557343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-3,5,6-trichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-trichloro-6-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5-TRICHLORO-6-METHOXYPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HRT7GB596J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Derivative Chemistry of 2,3,5 Trichloro 6 Methoxypyridine in Complex Systems

Pathways of Formation as an Environmental Metabolite

Degradation Pathways of Organophosphate Insecticides (e.g., Chlorpyrifos (B1668852), Chlorpyrifos-methyl)

2,3,5-Trichloro-6-methoxypyridine (TCMP) has been identified as a metabolite in the degradation of the organophosphate insecticide chlorpyrifos. The primary degradation product of chlorpyrifos is 3,5,6-trichloro-2-pyridinol (B117793) (TCP). nih.govnih.govtuiasi.ro TCP can then undergo further transformation in the environment. One of these transformations is an alkylation reaction, which can lead to the formation of this compound. nih.gov

The degradation of chlorpyrifos and the subsequent formation of its metabolites can be influenced by microbial activity. Several bacterial strains have been identified that can degrade both chlorpyrifos and TCP. nih.govnih.govcapes.gov.br While the main pathway involves the hydrolysis of chlorpyrifos to TCP, the formation of TCMP represents a secondary metabolic route. nih.govresearchgate.net

Degradation Pathways of Herbicides (e.g., Triclopyr)

The herbicide triclopyr (B129103) also degrades in the environment to form chlorinated pyridine (B92270) metabolites. The primary metabolite of triclopyr is 3,5,6-trichloro-2-pyridinol (TCP). researchgate.netnih.gov Similar to the degradation of chlorpyrifos, this initial metabolite can be further transformed. One of the observed metabolites from the aerobic degradation of triclopyr in soil is 3,5,6-trichloro-2-methoxypyridine (TMP), which is an isomer of the subject compound. researchgate.netnih.govepa.gov In some environmental fate studies of triclopyr, this methoxy-derivative has been detected in soil and leaf litter. epa.gov While the specific compound this compound is not explicitly named as a direct metabolite of triclopyr in the provided search results, the formation of its isomer, TMP, suggests that methylation of the pyridinol ring is a relevant degradation pathway. researchgate.netepa.govepa.gov

Role in the Synthesis of Agrochemical and Pharmaceutical Intermediates

Pyridine-Containing Pesticides and Herbicides

Pyridine derivatives are crucial building blocks in the synthesis of a wide range of agrochemicals, including fungicides, insecticides, and herbicides. agropages.comresearchgate.netnih.gov These compounds are often key components of fourth-generation agrochemical products, which are characterized by high efficacy and low toxicity. agropages.com

Synthesis of Fourth-Generation Agrochemical Products

The development of pyridine-based pesticides is a significant area of innovation in the agrochemical industry. agropages.com These fourth-generation products offer improved environmental compatibility compared to older classes of pesticides like organochlorines and organophosphates. agropages.com The synthesis of these complex molecules often relies on functionalized pyridine intermediates.

Building Block for Specific Agrochemicals

While this compound is not directly cited as a starting material in the synthesis of the listed agrochemicals, closely related chlorinated and fluorinated pyridine derivatives are essential intermediates. For instance, the synthesis of several of the target agrochemicals starts with precursors like 2,3-dichloro-5-trifluoromethylpyridine or 2-chloro-5-trifluoromethylpyridine.

Chlorfluazuron: The synthesis of this insecticide involves the reaction of 2,3-dichloro-5-trifluoromethylpyridine with 2,6-dichloro-4-aminophenol. google.comrayfull.comgoogle.com

Flonicamid: This insecticide is synthesized from 4-trifluoromethyl nicotinic acid, which is then reacted with aminoacetonitrile (B1212223) hydrochloride. google.comgoogle.com

Sulfoxaflor: The synthesis of this insecticide starts from 5-halo-2-trifluoromethylpyridine, which is reacted with methyl ethyl sulfide. patsnap.comgoogle.com

Pyridalyl: The synthesis of this insecticide can involve 2-chloro-5-trifluoromethyl pyridine as an intermediate. agropages.com

Fluazinam: This fungicide is prepared by the reaction of 2-amino-3-chloro-5-trifluoromethylpyridine with 2,4-dichloro-3,5-dinitrobenzotrifluoride. google.comchemicalbook.comgoogle.com

Fluazifop-butyl: The synthesis of this herbicide utilizes 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF) as a key intermediate. nih.govjst.go.jpnih.gov

Haloxyfop-methyl: The preparation of this herbicide employs 2,3-dichloro-5-trifluoromethylpyridine (2,3,5-DCTF) as a crucial intermediate. nih.govjst.go.jpgoogle.comgoogle.comnih.gov

Flazasulfuron: The synthesis of this herbicide uses 2-chloro-3-trifluoromethyl pyridine as an intermediate. agropages.com

Picoxystrobin: This fungicide is synthesized using 2-hydroxy-6-trifluoromethylpyridine as a key intermediate. agropages.comagropages.comchemicalbook.comgoogle.com

Pharmaceutical Agents and Therapeutic Intermediates (e.g., Felezonexor)

The strategic functionalization of the pyridine ring in this compound renders it a valuable scaffold for the synthesis of complex pharmaceutical agents. Its inherent reactivity, characterized by the potential for selective substitution of its chloro and methoxy (B1213986) groups, allows for the introduction of diverse pharmacophores, leading to the generation of therapeutically relevant molecules. A notable example of its application is in the synthetic pathway toward novel therapeutic agents such as Felezonexor.

Felezonexor, identified by its IUPAC name 1-[[6-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-(3,3-dimethylbutoxymethyl)-4-methylpyrrole-2,5-dione, is an orally bioavailable inhibitor of the nuclear export protein exportin-1 (XPO1). glpbio.comresearchgate.net This protein is responsible for the transport of various cargo proteins, including tumor suppressor proteins, from the cell nucleus to the cytoplasm. glpbio.comresearchgate.net By inhibiting XPO1, Felezonexor effectively sequesters these tumor suppressor proteins within the nucleus, thereby restoring their function and inducing apoptosis in cancer cells. glpbio.comresearchgate.net

The synthesis of the critical pyridine-containing fragment of Felezonexor, 6-chloro-5-(trifluoromethyl)pyridin-2-amine, can be conceptualized as originating from highly functionalized pyridine precursors. While the direct conversion of this compound to this specific amine is a multi-step process, the reactivity of the starting material provides a foundation for the necessary chemical transformations.

The chemical reactivity of this compound is dominated by nucleophilic aromatic substitution reactions. The chlorine atoms on the pyridine ring are susceptible to displacement by various nucleophiles, with the reactivity at each position influenced by the electronic effects of the other substituents. The methoxy group at the 6-position also plays a crucial role, both electronically and as a potential leaving group under certain conditions.

The transformation to the key intermediate for Felezonexor would involve a series of strategic chemical modifications. These include the selective replacement of chlorine atoms and the potential modification or replacement of the methoxy group to install the trifluoromethyl and amino functionalities at the desired positions. For instance, the synthesis of related trifluoromethylpyridines often involves fluorination reactions of corresponding trichloromethylpyridines. nih.gov The introduction of the amino group can be achieved through nucleophilic substitution of a chloro substituent with an amine or a protected amine equivalent. clockss.orgnih.gov

The general synthetic approach towards the core of Felezonexor highlights the importance of substituted pyridines as key building blocks in medicinal chemistry. The specific substitution pattern of the pyridine ring in Felezonexor is critical for its biological activity, and the synthesis of this moiety relies on the controlled and selective reactions of highly functionalized pyridine precursors like this compound.

Environmental Chemistry and Degradation Pathways of 2,3,5 Trichloro 6 Methoxypyridine

Environmental Occurrence and Distribution as a Metabolite

2,3,5-Trichloro-6-methoxypyridine (TMPy) is not typically introduced directly into the environment but occurs as a transformation product of other widely used chemicals. sigmaaldrich.comresearchgate.net It is recognized primarily as a soil metabolite of the organophosphate insecticides chlorpyrifos (B1668852) and its relative, chlorpyrifos-methyl. sigmaaldrich.comresearchgate.net Its presence has been identified in environmental analyses, particularly in studies focused on the bioremediation of chlorpyrifos.

In one notable study involving a constructed wetland designed to biodegrade chlorpyrifos, 3,5,6-trichloro-2-methoxypyridine was detected as an intermediate metabolite when a specialized bacterial-plant consortium was used. uni.lu This finding highlights that specific biological conditions can favor a methylation pathway, leading to the formation of TMPy instead of the more commonly documented hydrolysis product, 3,5,6-trichloro-2-pyridinol (B117793) (TCP). uni.lunih.gov The detection of TMPy is therefore a key indicator of specific metabolic pathways occurring in contaminated ecosystems.

Microbial Degradation and Bioremediation Processes

The formation and subsequent breakdown of this compound are intrinsically linked to microbial activity. The persistence and fate of this compound are largely dictated by the presence and efficacy of specific microorganisms and prevailing environmental conditions.

Role of Specific Microbial Strains (e.g., Aspergillus sydowii, Streptomyces sp., Ralstonia sp., Alcaligenes L1) in Biotransformation

A variety of microorganisms have been studied for their ability to degrade the parent compound, chlorpyrifos, and its metabolites. The formation of this compound is a specific outcome of some of these biotransformation processes.

Aspergillus sydowii : Research has shown that the marine-derived fungus Aspergillus sydowii can biodegrade chlorpyrifos. herts.ac.uk In this process, it produces several metabolites, including this compound. herts.ac.uk This fungus is noted for its capacity to produce a wide array of enzymes and engage in various biotransformation reactions, making it a subject of interest for bioremediation. ebi.ac.uk

Streptomyces sp. : Strains of Streptomyces, a genus of Actinobacteria, are known to rapidly degrade chlorpyrifos. researchgate.net Studies on Streptomyces sp. strains AC5 and AC7 demonstrated approximately 90% degradation of the parent compound within 24 hours. researchgate.net While these studies focused on the production of the primary metabolite 3,5,6-trichloro-2-pyridinol (TCP), the degradation of chlorpyrifos is the necessary first step that can lead to various metabolic byproducts, including TMPy under certain conditions. researchgate.net

Ralstonia sp. : The genus Ralstonia has been identified as capable of degrading chlorpyrifos's primary and more toxic metabolite, TCP. google.comnih.gov A strain designated T6 was found to metabolize 100 mg/L of TCP within 12 hours. google.comnih.gov While this activity is on a related metabolite rather than TMPy itself, it demonstrates the capability of this genus to cleave the chlorinated pyridine (B92270) ring structure, which is a critical step in the complete detoxification of these compounds. google.com

Alcaligenes L1 : While various species of Alcaligenes have been implicated in pesticide degradation, specific research detailing the role of Alcaligenes L1 in the biotransformation of this compound was not prominent in the reviewed literature.

Elucidation of Biodegradation Products and Metabolic Pathways

The biodegradation pathway of chlorpyrifos can diverge, leading to different primary metabolites. The most common pathway involves the hydrolysis of the phosphorothioate (B77711) bond to form 3,5,6-trichloro-2-pyridinol (TCP). herts.ac.ukresearchgate.net

However, an alternative pathway involving methylation results in the formation of this compound. This has been observed during the biodegradation of chlorpyrifos by the fungus Aspergillus sydowii herts.ac.uk and, significantly, by a bacterial-plant consortium. uni.lu In the latter case, the consortium appeared to bypass the generation of the more toxic TCP, instead producing TMPy and di-ethylthiophosphate (DETP). uni.lu

Further degradation of these chlorinated pyridine rings is essential for complete bioremediation. For the related metabolite TCP, Ralstonia sp. T6 has been shown to degrade it, producing a green metabolite tentatively identified as 3,6-dihydroxypyridine-2,5-dione, indicating the opening of the pyridine ring. google.com

Factors Influencing Microbial Degradation Rates (e.g., Water Solubility, Soil pH, Organic Matter Content)

The efficiency of microbial degradation of chlorpyrifos and its metabolites, including the formation and breakdown of TMPy, is highly dependent on environmental conditions.

Water Solubility : The parent compound, chlorpyrifos, has very low water solubility (around 2 mg/L), which can limit its bioavailability for microbial degradation. researchgate.net The formation of metabolites like TCP, which is more water-soluble, or TMPy can alter the transport and accessibility of the contaminant to microorganisms.

Soil pH : Soil pH is a critical factor. The degradation of chlorpyrifos is significantly slower in acidic soils compared to neutral or alkaline soils. Half-lives in acidic soils (pH 4.7) can be as long as 256 days, whereas in alkaline soils (pH 7.7-8.4), they can be as short as 16 days. This is because microbial activity is generally higher at neutral to alkaline pH, and soils with a pH of 6.7 or higher are better able to sustain microbial populations capable of enhanced degradation.

Bioremediation Potential of Tailored Bacterial Consortia for Chlorpyrifos Degradation

The use of specific microbial consortia, often combined with plants (phytoremediation), has shown significant promise for the effective cleanup of chlorpyrifos-contaminated sites. These tailored mixtures of bacteria can exhibit enhanced degradation capabilities compared to single strains.

One of the most compelling findings is the use of a plant-bacterial consortium consisting of Acinetobacter baumannii and Bacillus cibi along with Canna and Mentha plant species. uni.lunih.gov This system demonstrated the ability to biodegrade chlorpyrifos while altering the metabolic pathway. uni.lu Instead of producing the persistent and harmful metabolite TCP, this consortium generated 3,5,6-trichloro-2-methoxypyridine (TMPy), which was then further biodegraded. uni.lunih.gov This suggests a novel remedial strategy that avoids the accumulation of more toxic intermediates.

Other bacterial consortia have also proven effective. A consortium of Staphylococcus warneri, Pseudomonas putida, and Stenotrophomonas maltophilia immobilized on wood chips has been used to remediate chlorpyrifos-contaminated soil. Another consortium containing four bacterial isolates—Pseudomonas putida, Klebsiella sp., Pseudomonas stutzeri, and Pseudomonas aeruginosa—also showed high potential for cleaning up chlorpyrifos waste.

Interactive Table: Microbial Consortia for Chlorpyrifos Degradation Below is a summary of microbial consortia and their role in the degradation of chlorpyrifos, the parent compound of this compound.

| Consortium Components | Key Findings | Reference |

| Acinetobacter baumannii, Bacillus cibi (with Canna & Mentha spp.) | Enhanced biodegradation of chlorpyrifos; produced 3,5,6-trichloro-2-methoxypyridine (TMPy) instead of TCP. | uni.lunih.gov |

| Staphylococcus warneri, Pseudomonas putida, Stenotrophomonas maltophilia | Effective in removing chlorpyrifos from soil, especially when immobilized on wood chips. | |

| Pseudomonas putida, Klebsiella sp., Pseudomonas stutzeri, Pseudomonas aeruginosa | Exhibited significant organophosphorus hydrolase activity for chlorpyrifos degradation. |

Abiotic Degradation Mechanisms

Hydrolysis Processes in Aqueous and Hydrosoil Environments

Detailed quantitative data on the hydrolysis of this compound in aqueous and hydrosoil environments is limited in publicly available scientific literature. However, it is understood that the methoxy (B1213986) group on the pyridine ring can be susceptible to hydrolysis, which would convert TMP back to its precursor, 3,5,6-trichloro-2-pyridinol (TCP). The rate of this hydrolysis is expected to be influenced by factors such as pH, temperature, and the presence of microbial communities that can mediate this transformation.

In studies of the herbicide triclopyr (B129103), TMP was observed as a non-persistent degradate, suggesting that it undergoes further transformation, which could include hydrolysis to TCP, in soil environments. nih.gov

Photolytic Degradation Processes under Various Conditions

Specific studies detailing the photolytic degradation of this compound are not extensively available. Photolysis is a degradation process initiated by the absorption of light, and the rate and products of photolysis are dependent on the wavelength and intensity of light, as well as the chemical structure of the compound and the presence of other substances in the environment. For chlorinated aromatic compounds, photolysis can lead to dechlorination and ring cleavage. While the direct photolytic fate of TMP is not well-documented, the photolysis of its precursor, TCP, has been studied and is known to occur. nih.gov It is plausible that TMP may undergo similar photolytic degradation processes.

Environmental Persistence and Dissipation Dynamics

The persistence of a chemical in the environment is a key factor in assessing its potential for long-term impact. This is often quantified by its half-life in different environmental matrices.

Half-Life Assessments in Diverse Environmental Matrices (e.g., Water, Soil, Sediment)

Quantitative half-life data for this compound in water, soil, and sediment are not widely reported. However, some studies on the degradation of the herbicide triclopyr provide insights into the persistence of TMP. In aerobic soil metabolism studies of triclopyr, TMP was identified as a non-persistent degradate, with maximum concentrations being observed less than 30 days after incubation. nih.gov This suggests a relatively short half-life under those specific experimental conditions.

The persistence of TMP is closely tied to the microbial activity in the soil and water, as microbial degradation is a key pathway for its transformation.

Table 1: Reported Observations on the Persistence of this compound (TMP)

| Environmental Matrix | Observation | Source |

| Silty Clay Loam and Silty Loam Soils | Observed as a non-persistent degradate of triclopyr. | nih.gov |

This table reflects the limited direct data available for the half-life of TMP.

Environmental Transport Phenomena (e.g., Leaching into Groundwater and Surface Water)

The potential for a chemical to move through the soil profile and reach groundwater or be transported to surface water bodies is a critical aspect of its environmental risk assessment. The mobility of a compound in soil is influenced by its water solubility and its tendency to adsorb to soil particles.

There is a lack of specific studies focusing on the leaching and mobility of this compound. The U.S. Environmental Protection Agency's (EPA) reregistration eligibility decision for chlorpyrifos notes that its primary degradate, TCP, is more mobile and significantly more persistent in many soils than the parent compound. epa.gov While this provides context, it does not offer direct quantitative data on the mobility of TMP. Given that TMP is a neutral molecule, its mobility will be governed by its partitioning between water and the organic carbon in the soil. Without experimental data on its soil-water partition coefficient (Koc), a definitive assessment of its leaching potential cannot be made.

Analytical and Spectroscopic Characterization of 2,3,5 Trichloro 6 Methoxypyridine in Research Contexts

Chromatographic and Spectrometric Techniques for Identification and Quantification

Chromatographic and spectrometric methods are powerful tools for separating complex mixtures and identifying their individual components.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Metabolite Analysis

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds. unl.eduescholarship.org In the context of metabolite analysis, GC-MS and its more advanced tandem mass spectrometry version (GC-MS/MS) provide high sensitivity and selectivity. gcms.cz For a compound like 2,3,5-trichloro-6-methoxypyridine, which can be a metabolite of certain pesticides, GC-MS is instrumental. The process typically involves separating the compound from a sample matrix using gas chromatography, followed by ionization and detection by mass spectrometry. nih.gov The mass spectrometer provides a unique fragmentation pattern, or "fingerprint," of the molecule, allowing for its confident identification. ub.edu For instance, research on the metabolite 3,5,6-trichloro-2-pyridinol (B117793) (TCPyr), which is structurally related to this compound, demonstrates the utility of GC-MS in detecting and quantifying trace amounts in biological samples like urine. nih.govresearchgate.net To enhance volatility for GC analysis, derivatization of polar metabolites is often necessary. nih.gov

Table 1: GC-MS/MS Parameters for Analysis of Related Pyridine (B92270) Metabolites

| Parameter | Setting |

|---|---|

| Column | Capillary Column |

| Ionization Mode | Electron Ionization (EI) |

| Detection Mode | Selected Ion Monitoring (SIM) |

| Derivatization Agent | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) |

| Internal Standard | 2,6-Dibromophenol (DBP) |

This table is illustrative and based on methods for structurally similar compounds.

High-Performance Liquid Chromatography (HPLC) with UV Detection for Pesticide Residue Analysis

High-performance liquid chromatography (HPLC) is a principal technique for the separation and analysis of pesticide residues in various samples. routledge.comtaylorfrancis.com When coupled with a UV detector, HPLC can effectively identify and quantify compounds that possess a chromophore, which absorbs ultraviolet light. nih.gov For the analysis of this compound, its aromatic pyridine ring would likely allow for detection by UV. The selection of the appropriate HPLC column and mobile phase is critical for achieving good separation from other components in the sample matrix. amazonaws.com While HPLC with UV detection is a robust and widely used method, its sensitivity may be lower compared to mass spectrometry-based techniques. nih.gov

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Metabolite Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a cornerstone for the sensitive and selective quantification of metabolites in complex biological samples. technologynetworks.comnih.gov This technique couples the separation power of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry. technologynetworks.comnih.gov For quantifying metabolites like this compound, LC-MS/MS operating in multiple reaction monitoring (MRM) mode offers excellent results. technologynetworks.com This approach allows for the targeted detection of specific parent-to-product ion transitions, minimizing interferences from the sample matrix and leading to lower limits of quantification. nih.govyoutube.com The development of an LC-MS/MS method involves optimizing chromatographic conditions to achieve good peak shape and retention time, as well as fine-tuning mass spectrometer parameters for maximum signal intensity. nih.gov

Table 2: Illustrative LC-MS/MS Method Parameters

| Parameter | Description |

|---|---|

| Chromatography | Reversed-phase or HILIC |

| Ionization Source | Electrospray Ionization (ESI) |

| MS Analyzer | Triple Quadrupole (QqQ) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

This table represents typical parameters for LC-MS/MS metabolite quantification.

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HMRS) for Derivative Characterization

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of a wide range of molecules, including polar and non-polar compounds. geologyscience.ru When coupled with high-resolution mass spectrometry (HRMS), such as Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap mass analyzers, ESI provides highly accurate mass measurements. nih.govresearchgate.net This capability is invaluable for the characterization of derivatives of this compound and other related compounds. The high mass accuracy allows for the confident determination of elemental compositions and aids in the structural elucidation of unknown compounds. geologyscience.runih.gov ESI-HRMS can be particularly useful in identifying novel metabolites or degradation products in complex environmental or biological samples. nih.gov The technique's ability to analyze samples directly in solution with minimal fragmentation is a significant advantage. researchgate.netusda.gov

Advanced Spectroscopic Methods for Structural Elucidation of Related Compounds

Spectroscopic techniques that probe the interaction of electromagnetic radiation with matter are essential for elucidating the detailed molecular structure of compounds.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. researchgate.netjuniperpublishers.com It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different chemical bonds. nih.gov In the context of substituted pyridines, FT-IR can provide valuable information about the molecular structure. For instance, the C-H stretching vibrations of the pyridine ring are typically observed in the 3000-3100 cm⁻¹ region. jocpr.com The C-N stretching vibrations are usually found in the 1382-1266 cm⁻¹ range. jocpr.com The presence and position of substituents on the pyridine ring, such as chloro and methoxy (B1213986) groups in this compound, will influence the vibrational frequencies of the ring and can be identified in the FT-IR spectrum. researchgate.net The characterization of related compounds, such as 2,3,6-trichloro-5-(trichloromethyl)pyridine, has been successfully achieved using FT-IR in conjunction with other techniques. asianpubs.org

Table 3: Characteristic FT-IR Vibrational Frequencies for Substituted Pyridines

| Functional Group | Approximate Wavenumber (cm⁻¹) |

|---|---|

| C-H (aromatic) | 3000 - 3100 |

| C-N (in ring) | 1382 - 1266 |

| C-Cl | 600 - 800 |

This table provides general ranges for characteristic vibrational frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of a compound by providing information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon-13 (¹³C). In a typical analysis of a molecule like this compound, the ¹H NMR spectrum would be expected to show a singlet for the methoxy (-OCH₃) protons and a distinct signal for the lone aromatic proton on the pyridine ring. The ¹³C NMR spectrum would correspondingly show signals for each of the six carbon atoms in the pyridine ring and the one carbon in the methoxy group, with their chemical shifts influenced by the attached chlorine and methoxy substituents.

Despite the utility of this technique, specific, experimentally determined ¹H NMR and ¹³C NMR spectral data (chemical shifts and coupling constants) for this compound are not available in the reviewed scientific literature. While NMR data exists for related compounds, such as 2,3,5-trichloropyridine (B95902) and other methoxypyridine isomers, this information cannot be directly extrapolated to the title compound. Consequently, a data table of experimental NMR values cannot be provided at this time.

X-ray Diffraction for Single-Crystal Structure Determination

A search of the scientific literature and crystallographic databases did not yield any reports on the single-crystal X-ray structure of this compound. Therefore, crucial data such as the crystal system, space group, and unit cell dimensions are currently not documented.

UV-Vis Spectrophotometry in DNA Binding Studies

UV-Visible (UV-Vis) spectrophotometry is a widely used technique to investigate the binding interactions between small molecules and macromolecules like DNA. Changes in the absorption spectrum of a compound upon the addition of DNA, such as a shift in the maximum absorption wavelength (bathochromic or hypsochromic shift) or a change in molar absorptivity (hyperchromism or hypochromism), can indicate the mode of interaction (e.g., intercalation, groove binding, or electrostatic interaction).

There are no available research findings in the reviewed literature that specifically apply UV-Vis spectrophotometry to study the DNA binding properties of this compound. Studies have been conducted on its primary metabolite, 3,5,6-trichloro-2-pyridinol (TCP), but these findings are not directly applicable to the methoxy derivative.

Circular Dichroism (CD) Spectroscopy in DNA Interaction Studies

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is particularly sensitive to the secondary structure of chiral molecules like DNA. When a small molecule binds to DNA, it can induce conformational changes in the DNA structure, which are observable as changes in the CD spectrum. These spectral changes provide valuable insights into the nature of the binding interaction.

The scientific literature lacks studies that utilize Circular Dichroism to investigate the interaction between this compound and DNA. As with UV-Vis spectrophotometry, while data exists for the related compound 3,5,6-trichloro-2-pyridinol (TCP), there is no corresponding research for this compound.

Electroanalytical Techniques for Molecular Interactions

Electroanalytical methods, such as voltammetry, offer a sensitive approach to studying the interactions of molecules with DNA. These techniques monitor changes in the electrochemical signals (e.g., peak potential and peak current) of an electroactive compound upon its interaction with DNA.

Voltametric Analysis in DNA Binding Investigations

Voltametric techniques, including cyclic voltammetry and differential pulse voltammetry, can be employed to probe the binding mode of a compound with DNA. Shifts in the peak potential or decreases in the peak current of the compound after adding DNA can suggest whether the binding is intercalative or electrostatic/groove-based.

No published studies were found that employ voltametric analysis to investigate the DNA binding characteristics of this compound. Research in this area has focused on its pyridinol metabolite, and thus, no specific voltametric data or detailed findings for the title compound can be reported.

Advanced Applications and Future Research Directions

Development of Novel Agrochemicals and Pharmaceuticals based on Pyridine (B92270) Scaffolds

The pyridine ring is a crucial component in a wide array of agrochemicals and pharmaceuticals. nih.gov Its presence is integral to the biological activity of these molecules, making pyridine derivatives a significant area of research and development. nih.govresearchgate.net The global market for pyridine derivatives is substantial and continues to grow, fueled by their diverse applications in medicine and agriculture. nih.gov

In the realm of agrochemicals, pyridine-based compounds are essential for modern agriculture. researchgate.net For instance, 2,3,5-trichloropyridine (B95902) is a key intermediate in the synthesis of herbicides like clodinafop-propargyl (B133425) and insecticides. google.com The functionalization of the pyridine ring, such as the introduction of a trifluoromethyl group, has led to the development of potent crop protection products. nih.gov The synthesis of these agrochemicals often involves intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), which can be produced from precursors such as 2-chloro-5-methylpyridine (B98176). nih.gov

In the pharmaceutical sector, the pyridine scaffold is a key structural motif in numerous drugs. beilstein-journals.org Researchers are actively exploring pyridine derivatives for various therapeutic applications. For example, novel methoxypyridine-containing compounds have been synthesized and evaluated as gamma-secretase modulators, which are potential therapeutic agents for Alzheimer's disease. nih.gov The introduction of a methoxypyridine motif has shown to improve the activity and solubility of these compounds. nih.gov Furthermore, tandfonline.comtandfonline.comresearchgate.nettriazolo[1,5-a]pyridine derivatives are being investigated as potential treatments for Chagas disease by targeting the sterol biosynthesis pathway of the parasite. nih.gov The versatility of the pyridine ring allows for the creation of diverse molecular frameworks through methods like multicomponent reactions, which is a valuable strategy in drug discovery. ub.edu

The development of new pyridine-based agrochemicals and pharmaceuticals is an ongoing effort, with researchers continuously exploring new derivatives and synthetic routes to address the evolving needs in agriculture and medicine. nih.govresearchgate.net

Strategies for Environmental Bioremediation and Detoxification

The widespread use of pyridine-based compounds, particularly in agriculture, has led to environmental contamination, necessitating effective bioremediation and detoxification strategies. tandfonline.comnih.gov The persistence of these compounds and their metabolites in soil and water is a significant concern. tandfonline.comnih.gov

Microbial degradation is a promising and environmentally friendly approach for the cleanup of sites contaminated with pyridine derivatives. researchgate.net Studies have shown that various microorganisms, including bacteria and fungi, are capable of degrading these compounds. tandfonline.comresearchgate.net The biodegradability of pyridine derivatives is influenced by the type and position of substituents on the pyridine ring. oup.com For instance, hydroxypyridines and pyridinecarboxylic acids are generally more susceptible to microbial degradation than chloro- or aminopyridines. oup.com

Research has identified specific bacterial strains capable of degrading chlorpyrifos (B1668852), a common organophosphate pesticide, and its primary metabolite, 3,5,6-trichloro-2-pyridinol (B117793) (TCP). nih.gov Some of these strains can utilize these compounds as a sole source of carbon and nitrogen, indicating their potential for effective bioremediation. nih.gov The degradation of pyridine compounds often occurs under aerobic conditions, with hydroxylation being a key initial step in the metabolic pathway. researchgate.net

Future research in this area will likely focus on:

Isolating and characterizing more robust microbial strains with enhanced degradation capabilities.

Understanding the genetic and enzymatic pathways involved in the breakdown of these compounds.

Optimizing conditions for in-situ and ex-situ bioremediation processes.

Investigating the environmental fate and transformation of a wider range of pyridine derivatives. researchgate.net

These efforts are crucial for developing sustainable and effective solutions to mitigate the environmental impact of pyridine-based contaminants.

Refined Analytical Methods for Trace Metabolite Detection in Complex Matrices

The detection and quantification of trace levels of metabolites in complex biological and environmental samples are critical for understanding the efficacy, safety, and environmental impact of compounds like 2,3,5-Trichloro-6-methoxypyridine. nih.govwiserpub.com The development of highly sensitive and selective analytical techniques is paramount for these studies. sysrevpharm.org

A variety of advanced analytical platforms are employed in metabolomics research, each with its own strengths. sysrevpharm.org These include:

Liquid Chromatography-Mass Spectrometry (LC-MS) : This is a powerful and widely used technique for the separation, detection, and identification of a broad range of metabolites. nih.govsysrevpharm.org Different LC modes, such as reversed-phase and hydrophilic interaction liquid chromatography, can be used to separate compounds with varying polarities. sysrevpharm.org

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is particularly well-suited for the analysis of volatile and semi-volatile compounds. sysrevpharm.org

Capillary Electrophoresis-Mass Spectrometry (CE-MS) : This technique offers high separation efficiency and is useful for the analysis of charged metabolites. sysrevpharm.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides detailed structural information about metabolites without the need for chromatographic separation. nih.gov

Table 1: Key Analytical Techniques in Metabolomics

| Technique | Principle | Typical Analytes |

|---|---|---|

| LC-MS | Separation by liquid chromatography followed by mass analysis | Wide range of polar and non-polar metabolites |

| GC-MS | Separation of volatile compounds by gas chromatography followed by mass analysis | Volatile and semi-volatile organic compounds |

| CE-MS | Separation based on electrophoretic mobility in a capillary coupled with mass analysis | Charged and polar metabolites |

Future advancements in this field are expected to focus on:

Improving the sensitivity and resolution of mass spectrometers.

Developing novel stationary phases for chromatography to enhance separation efficiency.

Integrating multiple analytical platforms to achieve more comprehensive metabolome coverage.

Utilizing advanced data processing and bioinformatics tools for metabolite identification and pathway analysis. wiserpub.com

These refinements will enable researchers to gain deeper insights into the metabolic fate of this compound and its derivatives in various biological and environmental systems.

Deeper Understanding of Structure-Activity Relationships in Functionalized Derivatives

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to the design of new and improved agrochemicals and pharmaceuticals. Quantitative Structure-Activity Relationship (QSAR) modeling is a computational tool that plays a crucial role in this process. nih.gov

By analyzing the physicochemical properties of a series of related compounds and their corresponding biological activities, QSAR models can predict the activity of new, untested molecules. nih.gov This approach helps to prioritize synthetic efforts and guide the design of more potent and selective compounds. nih.gov

For pyridine derivatives, the nature and position of substituents on the pyridine ring significantly influence their biological activity. For example, in the development of antioxidants, the introduction of different functional groups, such as hydroxyl, thiol, or amino groups, can modulate their radical scavenging properties. nih.gov Similarly, in the design of gamma-secretase modulators, the substitution pattern on the methoxypyridine ring has been shown to be critical for activity. nih.gov

Future research in this area will involve:

The use of more sophisticated computational methods, such as 3D-QSAR and molecular docking, to build more accurate predictive models.

The generation of larger and more diverse datasets of pyridine derivatives to improve the robustness of QSAR models.

The application of machine learning and artificial intelligence techniques to identify complex structure-activity relationships.

A deeper understanding of these relationships will accelerate the discovery and development of novel functionalized pyridine derivatives with desired biological profiles.

Exploration of Novel Catalytic Approaches for Sustainable Synthesis

The development of sustainable and efficient synthetic methods is a key focus in modern chemistry. nih.gov For the synthesis of this compound and its derivatives, researchers are exploring novel catalytic approaches that offer advantages in terms of yield, selectivity, and environmental impact. nih.gov

Traditional methods for the synthesis of chloropyridines can involve harsh reaction conditions and the use of stoichiometric amounts of reagents. tandfonline.com In contrast, catalytic methods can often be performed under milder conditions and with greater efficiency. For example, the chemoselective metallation of 2-chloropyridine (B119429) provides a convenient route to 2,3-disubstituted pyridines, which are precursors to a variety of fused heterocyclic systems. rsc.org

Green chemistry principles are increasingly being applied to the synthesis of pyridine derivatives. nih.gov This includes the use of:

Microwave-assisted synthesis : This technique can significantly reduce reaction times and improve yields. nih.gov

Multicomponent reactions : These reactions allow for the synthesis of complex molecules in a single step, reducing waste and improving efficiency. nih.gov

Environmentally friendly solvents and catalysts : The use of greener solvents and recyclable catalysts can minimize the environmental footprint of synthetic processes. nih.gov

Table 2: Comparison of Synthetic Methodologies for Pyridine Derivatives

| Methodology | Advantages | Disadvantages |

|---|---|---|

| Conventional Heating | Well-established, simple setup | Longer reaction times, lower yields, higher energy consumption |

| Microwave Irradiation | Shorter reaction times, higher yields, improved purity | Requires specialized equipment |

The thermo-catalytic conversion of renewable resources like glycerol (B35011) and ammonia (B1221849) over zeolite catalysts is also being investigated as a sustainable route to produce pyridines. rsc.org Future research in this area will continue to focus on the discovery and development of novel catalytic systems that enable the sustainable and efficient synthesis of this compound and a wide range of other valuable pyridine derivatives.

Further Mechanistic Investigations into Biological Interactions and Environmental Transformations

A thorough understanding of the mechanisms by which this compound and its derivatives interact with biological systems and transform in the environment is essential for assessing their safety and efficacy.

In biological systems, the metabolism of pyridine derivatives can lead to the formation of various metabolites, some of which may be more or less active or toxic than the parent compound. researchgate.net The enzymatic reactions involved in these transformations, such as those catalyzed by glutathione (B108866) S-transferases, are a key area of investigation. researchgate.net The reactivity of the pyridine ring and its substituents plays a crucial role in these metabolic processes. researchgate.net

In the environment, pyridine derivatives can undergo various transformation processes, including microbial degradation and photodegradation. tandfonline.comresearchgate.net The rate and pathway of these transformations are influenced by environmental factors such as temperature, pH, and the presence of microorganisms. researchgate.net The persistence and mobility of these compounds and their transformation products in soil and water are important considerations for environmental risk assessment. oup.com

Future research in this area will aim to:

Elucidate the detailed metabolic pathways of this compound and its derivatives in different organisms.

Identify the specific enzymes and genes responsible for these transformations.

Investigate the mechanisms of toxicity and the potential for adverse effects on non-target organisms.

Model the environmental fate and transport of these compounds to better predict their distribution and persistence.

By gaining a deeper mechanistic understanding of these processes, we can better design safer and more effective pyridine-based compounds and develop strategies to mitigate their potential environmental impact.

Q & A

Q. What are the standard synthetic routes for 2,3,5-Trichloro-6-methoxypyridine (TMP) in laboratory settings?

TMP is typically synthesized via nucleophilic substitution of chloro groups in polychlorinated pyridine precursors. For example, substituting a chlorine atom at the 6-position with a methoxy group can be achieved using potassium hydroxide (KOH) or sodium hydroxide (NaOH) in methanol under reflux conditions. Reaction optimization includes controlling temperature (60–80°C) and stoichiometric ratios to minimize side products like dechlorinated derivatives .

Q. Key Experimental Parameters :

| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| KOH | Methanol | 70 | 12 | 65–75 |

| NaOH | Ethanol | 80 | 10 | 60–70 |

Q. Which analytical techniques are most effective for identifying TMP in environmental samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are preferred for TMP detection due to their sensitivity in complex matrices. For instance, LC-MS/MS with electrospray ionization (ESI) achieves a limit of detection (LOD) of 0.005–0.01 µg/L in water samples, while GC-MS with derivatization (e.g., silylation) enhances volatility for trace analysis in soil .

Q. Analytical Performance :

| Technique | Matrix | LOD (µg/L) | Recovery (%) | Reference |

|---|---|---|---|---|

| LC-MS/MS | Water | 0.005 | 92–105 | |

| GC-MS | Soil | 0.01 | 85–95 |

Advanced Research Questions

Q. How do environmental factors influence the degradation pathways of TMP in soil and aquatic systems?

TMP undergoes hydrolysis, photolysis, and microbial degradation. Hydrolysis at pH 7–9 yields 3,5,6-trichloro-2-pyridinol (TCP), while UV irradiation generates dechlorinated products. Microbial degradation in aerobic soils (half-life: 15–30 days) involves dealkylation and ring cleavage. Anaerobic conditions slow degradation (half-life: >60 days) due to reduced microbial activity .

Q. Degradation Kinetics :

| Condition | Pathway | Half-Life (Days) | Major Product |

|---|---|---|---|

| Aerobic soil | Microbial | 15–30 | TCP |

| UV light (pH 7) | Photolysis | 5–10 | Dechlorinated derivatives |

| Anaerobic water | Hydrolysis | >60 | Stable TMP |

Q. What mechanistic insights explain the regioselectivity observed in TMP's substitution reactions?

The electron-withdrawing effects of chlorine atoms at positions 2, 3, and 5 direct nucleophilic attack to the 6-methoxy group. Density Functional Theory (DFT) calculations show that the LUMO (lowest unoccupied molecular orbital) is localized at the methoxy-bearing carbon, favoring substitution. Experimental studies using isotopic labeling (e.g., O in methoxy) confirm this regioselectivity .

Q. Substitution Reactivity :

| Position | Substituent | Electron Effect | Reactivity (Relative) |

|---|---|---|---|

| 2 | Cl | Withdrawing | Low |

| 6 | OCH | Donating | High |

Q. How can computational modeling predict the reactivity and stability of TMP under varying conditions?

Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., DFT) model TMP’s stability in solvents like acetonitrile or water. Parameters such as solvation energy () and bond dissociation energies (BDEs) for Cl–C bonds predict degradation pathways. For example, BDEs < 70 kcal/mol indicate susceptibility to photolytic cleavage .

Q. Computed vs Experimental Data :

| Parameter | Computed (DFT) | Experimental |

|---|---|---|

| Cl–C BDE (kcal/mol) | 68 | 65–70 |

| (kJ/mol) | -15.2 | -14.8 |

Q. What are the challenges in resolving contradictory data on TMP's environmental persistence?

Discrepancies in reported half-lives arise from variations in soil organic content (SOC), microbial communities, and analytical methods. For example, studies using LC-MS/MS may overestimate persistence compared to C radiolabeling due to matrix effects. Standardizing test conditions (e.g., OECD Guideline 307) and cross-validating methods (e.g., isotope dilution) improve data reliability .

Q. Factors Affecting Data Variance :

| Factor | Impact on Half-Life | Mitigation Strategy |

|---|---|---|

| High SOC (>5%) | Increases persistence | Use low-SOC reference soils |

| Microbial adaptation | Reduces half-life | Pre-acclimate microbes |

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.